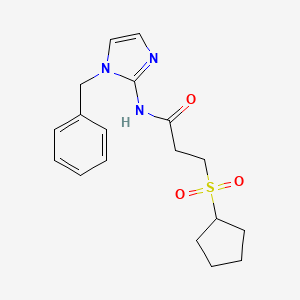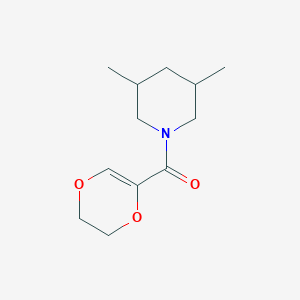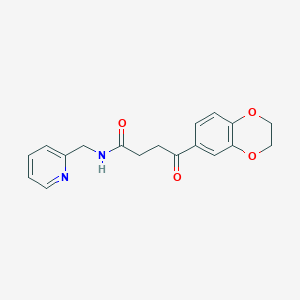
N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide, also known as BZiP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZiP is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max, which plays a crucial role in the development and progression of cancer.
Wissenschaftliche Forschungsanwendungen
N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide has been extensively studied for its potential therapeutic applications in cancer treatment. The c-Myc-Max interaction is a critical target for cancer therapy, as it regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the c-Myc-Max interaction in vitro and in vivo, leading to the downregulation of c-Myc target genes and the induction of apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Wirkmechanismus
N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide binds to the Max protein, which is the partner of c-Myc in the c-Myc-Max complex. This binding prevents the formation of the c-Myc-Max complex, leading to the downregulation of c-Myc target genes and the induction of apoptosis in cancer cells. This compound has also been shown to disrupt the interaction between c-Myc and other transcription factors, such as Miz-1 and Sp1, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. This compound has also been shown to inhibit tumor growth in animal models of cancer. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory effects in animal models of colitis, suggesting potential applications in inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide is a potent and selective inhibitor of the c-Myc-Max interaction, making it a valuable tool for studying the role of this interaction in cancer and other diseases. However, this compound has limited solubility in aqueous solutions, which can make it challenging to work with in lab experiments. This compound also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide. One area of focus is the development of more potent and selective inhibitors of the c-Myc-Max interaction, which could have even greater therapeutic potential. Another area of focus is the identification of biomarkers that can predict response to this compound treatment, which could help to personalize cancer therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a therapeutic agent.
Synthesemethoden
The synthesis of N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide involves a series of chemical reactions, starting with the reaction of 2-bromoacetophenone with benzylamine to form N-benzyl-2-acetophenoneimine. This intermediate is then reacted with imidazole in the presence of a base to form N-(1-benzylimidazol-2-yl)-2-acetophenoneimine. The final step involves the reaction of N-(1-benzylimidazol-2-yl)-2-acetophenoneimine with cyclopentylsulfonyl chloride in the presence of a base to form this compound.
Eigenschaften
IUPAC Name |
N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-17(10-13-25(23,24)16-8-4-5-9-16)20-18-19-11-12-21(18)14-15-6-2-1-3-7-15/h1-3,6-7,11-12,16H,4-5,8-10,13-14H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRPQANUQLFMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CCC(=O)NC2=NC=CN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-2,2-difluoro-N-[[3-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7545129.png)
![1-[1-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7545134.png)
![4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile](/img/structure/B7545148.png)
![N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide](/img/structure/B7545162.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)
![(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545176.png)

![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7545186.png)

![Ethyl 1-[[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]sulfamoyl]piperidine-3-carboxylate](/img/structure/B7545216.png)



